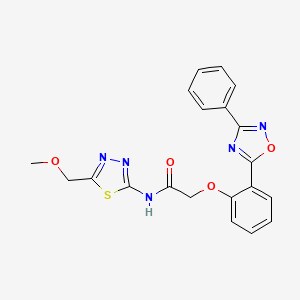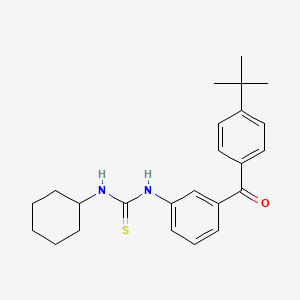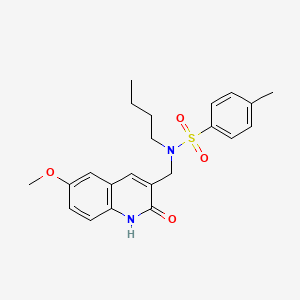
N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-4-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-4-methylbenzenesulfonamide, also known as BM 212, is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BM 212 belongs to the family of sulfonamide compounds and has been found to exhibit a wide range of biochemical and physiological effects. In
Mechanism of Action
N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-4-methylbenzenesulfonamide 212 has been found to exert its therapeutic effects through various mechanisms of action. It has been found to inhibit the activity of enzymes, such as topoisomerase II and dihydrofolate reductase, which are involved in DNA replication and cell division. In addition, N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-4-methylbenzenesulfonamide 212 has been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-4-methylbenzenesulfonamide 212 has been found to exhibit a range of biochemical and physiological effects. It has been found to decrease the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the inflammatory response. In addition, N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-4-methylbenzenesulfonamide 212 has been found to inhibit the growth of various cancer cell lines and to exhibit anti-microbial activity against various pathogens.
Advantages and Limitations for Lab Experiments
N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-4-methylbenzenesulfonamide 212 has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits a wide range of biochemical and physiological effects. However, N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-4-methylbenzenesulfonamide 212 also has some limitations. It is a relatively new compound, and its long-term safety and efficacy have not been fully established. In addition, N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-4-methylbenzenesulfonamide 212 may exhibit different effects in different cell types, which may complicate its use in lab experiments.
Future Directions
There are several future directions for the research on N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-4-methylbenzenesulfonamide 212. One potential direction is to further explore its anti-inflammatory properties and its potential use in treating inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another potential direction is to explore its anti-tumor properties and its potential use in treating various types of cancer. Finally, there is a need to further investigate the safety and efficacy of N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-4-methylbenzenesulfonamide 212 in preclinical and clinical studies.
Synthesis Methods
The synthesis of N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-4-methylbenzenesulfonamide 212 involves the reaction of 4-methylbenzenesulfonyl chloride with N-butyl-N-(2-hydroxy-6-methoxyquinolin-3-yl)methylamine in the presence of a base. The resulting product is purified using various techniques, including column chromatography and recrystallization. The overall yield of the synthesis process is around 50%.
Scientific Research Applications
N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-4-methylbenzenesulfonamide 212 has been found to exhibit a range of potential therapeutic applications. It has been studied for its anti-inflammatory, anti-tumor, and anti-microbial properties. In addition, N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-4-methylbenzenesulfonamide 212 has been found to be effective in treating various diseases, including cancer, tuberculosis, and malaria.
properties
IUPAC Name |
N-butyl-N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4S/c1-4-5-12-24(29(26,27)20-9-6-16(2)7-10-20)15-18-13-17-14-19(28-3)8-11-21(17)23-22(18)25/h6-11,13-14H,4-5,12,15H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWBBJUHOXIQOLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC2=C(C=CC(=C2)OC)NC1=O)S(=O)(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-{2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamido}benzoate](/img/structure/B7709931.png)
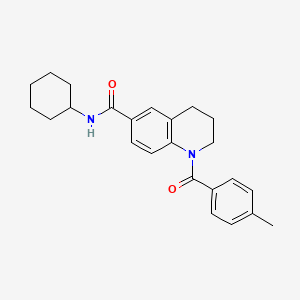

![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide](/img/structure/B7709954.png)

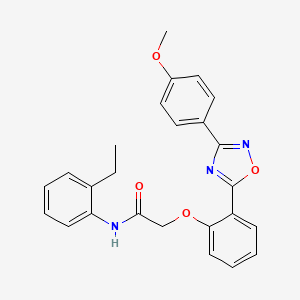
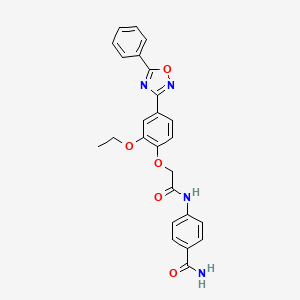

![2-(N-cyclohexyl3,4-dimethoxybenzenesulfonamido)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B7709996.png)

